molecular formula C14H11N5O2S3 B2955984 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1903435-30-2

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2955984
CAS RN: 1903435-30-2
M. Wt: 377.46
InChI Key: SSQHHSYQKACSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . This compound is part of a larger class of compounds known as triazoles, which are nitrogenous heterocyclic moieties .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. Under the protection of N2, Mg and I2 were added to the solution of tetrahydrofuran. After 10 minutes, 2-bromothiophene was added to the suspension mixture dropwisely. When Mg disappeared, the reaction mixture was cooled to -15 °C .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The crystal structure of a similar compound, N,N′-(6-(thiophen-2-yl)-1,3,5-triazine-2,4-diyl)bis(2-methylpropane-2-sulfonamide), has been determined . It is monoclinic, with a = 11.8434(5) Å, b = 11.2298(6) Å, c = 17.0706(8) Å, β = 94.661(2)° .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of Mg and I2 with tetrahydrofuran, followed by the addition of 2-bromothiophene . Other reactions may be involved depending on the specific synthesis route used.

Scientific Research Applications

Herbicide Development

Research has explored the synthesis and structure-activity relationships of compounds including triazolopyrimidinesulfonamide, aiming to develop effective herbicides. A study highlighted the herbicidal activities of synthesized compounds, identifying leads with promising activity against a range of species, indicating potential applications in agriculture (Ren et al., 2000).

Anti-Asthmatic Activity

Compounds structurally related to N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide have been synthesized and evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Certain derivatives showed excellent anti-asthmatic activity, suggesting their potential in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Anticancer Potential

Several studies have explored the biochemical impacts of new bioactive sulfonamide thiazole derivatives, including triazolo[1,5-a]pyridine compounds, as potential insecticidal agents with implications for cancer research. These studies investigated the toxicological and biochemical parameters of the compounds, indicating their potential toxic effects and suggesting avenues for further exploration in anticancer research (Soliman et al., 2020).

Molecular Docking and In Vitro Screening

Research involving novel pyridine and fused pyridine derivatives, including triazolopyridine compounds, has been conducted with in silico molecular docking screenings towards various targets. This includes evaluating antimicrobial and antioxidant activity, showcasing the broader applications of these compounds in medicinal chemistry and drug development (Flefel et al., 2018).

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given the known activities of triazole derivatives . Additionally, further studies could focus on optimizing the synthesis process and exploring other potential applications of this compound in medicinal chemistry and material science.

properties

IUPAC Name

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2S3/c20-24(21,14-4-2-8-23-14)15-9-13-17-16-12-6-5-10(18-19(12)13)11-3-1-7-22-11/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQHHSYQKACSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3CNS(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.